6-Amino-2-chloropyrimidin-4-OL

Overview

Description

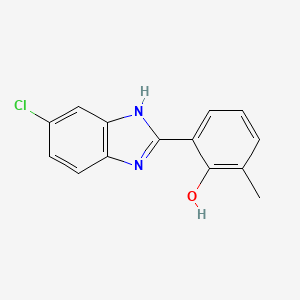

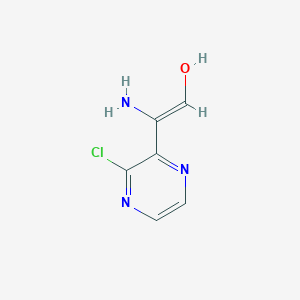

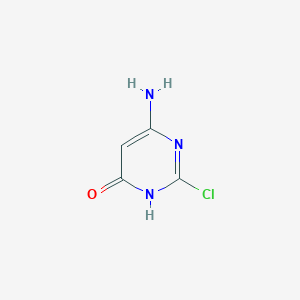

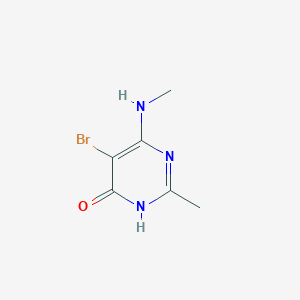

“6-Amino-2-chloropyrimidin-4-OL” is a chemical compound with the formula C4H4ClN3O . It is also known by other names such as “4 (1H)-Pyrimidinone, 6-amino-2-chloro-” and "6-amino-2-chloropyrimidin-4 (1H)-one" .

Synthesis Analysis

While specific synthesis methods for “6-Amino-2-chloropyrimidin-4-OL” were not found in the search results, pyrimidines in general have been synthesized through numerous methods . More research would be needed to find the specific synthesis process for this compound.

Molecular Structure Analysis

The molecular formula of “6-Amino-2-chloropyrimidin-4-OL” is C4H4ClN3O . The average mass is 145.547 Da and the monoisotopic mass is 145.004288 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 449.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

- Supramolecular Structures : The molecule exhibits a polarized molecular-electronic structure. Its supramolecular structure, formed by a combination of N-H···N and C-H···N hydrogen bonds, creates molecular columns stabilized by aromatic π-π stackings and Cl···Cl contacts. This hydrophilic structure is significant in understanding nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).

Synthesis and Derivatives

Novel Derivatives Synthesis : A series of novel derivatives of 2-amino-substituted 4-methylpyrimidin-4-ols were synthesized. These compounds showed notable plant growth-stimulating action, indicating potential agricultural applications (Yengoyan, Pivazyan, Ghazaryan, & Azaryan, 2019).

Electrolytic Synthesis : The electrolytic reduction of 2-Amino-4-chloropyrimidine, including its derivatives, has been studied, showing potential for synthetic applications in organic chemistry (Sugino, Shirai, Sekine, & Odo, 1957).

Hydrogen-Bond Mediated Catalysis

- Catalysis Study : The aminolysis of 6-chloropyrimidine catalyzed by uracil derivatives highlights the significance of proton affinity and hydrogen bonding in catalytic processes. This is crucial for understanding molecular interactions in biological systems (Rankin, Gauld, & Boyd, 2001).

Biological and Medicinal Chemistry Applications

Antifolate Inhibitors Study : A study on thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors revealed their potential as potent antitumor agents. This research has significant implications in the development of cancer therapies (Gangjee et al., 2009).

Synthesis and Biological Evaluation : The synthesis of 2-amino-4-aryl-5-chloropyrimidine analogues was found to be effective as inhibitors of VEGFR-2 and CDK1, indicating potential in cancer treatment research (Huang et al., 2007).

Future Directions

properties

IUPAC Name |

4-amino-2-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-4-7-2(6)1-3(9)8-4/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOBFXHVXPTWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482777 | |

| Record name | 6-AMINO-2-CHLOROPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-chloropyrimidin-4-OL | |

CAS RN |

52386-11-5 | |

| Record name | 6-AMINO-2-CHLOROPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)

![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)

![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)

![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)